molecular formula C17H18ClN3O2S B6449708 2-(2-chlorophenoxy)-1-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one CAS No. 2548998-26-9

2-(2-chlorophenoxy)-1-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one

Cat. No.: B6449708
CAS No.: 2548998-26-9
M. Wt: 363.9 g/mol
InChI Key: JARUYBDKKXOGSP-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-1-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one is a useful research compound. Its molecular formula is C17H18ClN3O2S and its molecular weight is 363.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.0808257 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of 2-(2-chlorophenoxy)-1-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one typically begins with the preparation of the core pyrrolopyrrole structure. This can be achieved via a multi-step process involving the cyclization of appropriate precursors under controlled conditions. Following this, the chlorophenoxy and thiazolyl groups are introduced through selective functional group transformations, such as halogenation and nucleophilic substitution.

  • Industrial Production Methods: : At an industrial scale, the compound is synthesized in bulk reactors with optimized conditions to ensure high yield and purity. These conditions may include elevated temperatures, controlled pH levels, and the use of catalysts to facilitate reaction efficiency.

Chemical Reactions Analysis

  • Types of Reactions: : The compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

    • Oxidation: Can be oxidized using agents like potassium permanganate.

    • Reduction: Reduction using hydrogen in the presence of a palladium catalyst.

    • Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy site.

  • Common Reagents and Conditions: : Common reagents include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and nucleophiles for substitution reactions.

  • Major Products: : The major products formed from these reactions include altered functional derivatives of the original compound, such as hydroxylated or reduced analogs.

Scientific Research Applications

  • Chemistry: : Widely studied for its reactivity and potential as a synthetic intermediate in organic synthesis.

  • Biology: : Explored for its interactions with biological macromolecules and potential therapeutic effects.

  • Medicine: : Investigated for its potential as a drug candidate, especially in targeting specific biological pathways.

  • Industry: : Utilized in the development of novel materials and as a chemical probe in research and development.

5. Mechanism of Action: The mechanism by which 2-(2-chlorophenoxy)-1-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one exerts its effects is largely dependent on its interaction with molecular targets such as enzymes, receptors, or other macromolecules. For instance, the compound may bind to a specific enzyme’s active site, inhibiting its function and thus altering a biological pathway.

Comparison with Similar Compounds

  • Similar Compounds: : Similar compounds may include other thiazole- and chlorophenoxy-substituted pyrrolopyrroles.

  • Uniqueness: : What sets this compound apart is its specific substitution pattern and the unique spatial configuration of its molecular structure, which imparts distinct chemical and biological properties.

  • List of Similar Compounds: : Examples include 2-(2-bromophenoxy)-1-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one and 2-(2-fluorophenoxy)-1-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one.

Properties

IUPAC Name

2-(2-chlorophenoxy)-1-[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2S/c18-14-3-1-2-4-15(14)23-11-16(22)20-7-12-9-21(10-13(12)8-20)17-19-5-6-24-17/h1-6,12-13H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARUYBDKKXOGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NC=CS3)C(=O)COC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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